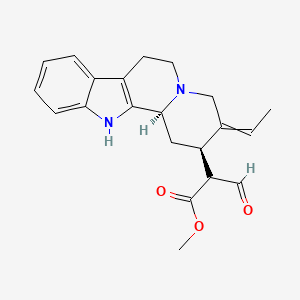
Corynan-16-carboxylic acid, 16,17,19,20-tetradehydro-17-hydroxy-, methyl ester, (16E,19E)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Geissoschizine is an indole alkaloid found in various plant species, particularly in the Uncaria genus. It is known for its complex structure and significant biological activities. This compound has been studied for its potential therapeutic effects, particularly in traditional medicine systems such as Kampo medicine in Japan.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Geissoschizine can be synthesized through various methods. One notable approach involves the bioinspired oxidative cyclization of geissoschizine to form complex alkaloids. This method utilizes modified oxidative conditions to induce the formation of specific bonds within the geissoschizine structure . Another method involves the Claisen rearrangement, which has been used to prepare stereoisomers of geissoschizine .
Industrial Production Methods
Industrial production of geissoschizine typically involves the extraction from natural sources, such as the Uncaria plant. The extraction process includes solvent extraction followed by purification steps to isolate the compound in its pure form. Advances in biotechnological methods have also enabled the production of geissoschizine through microbial fermentation and plant cell cultures .
Analyse Des Réactions Chimiques
Types of Reactions
Geissoschizine undergoes various chemical reactions, including:
Oxidation: Geissoschizine can be oxidized to form different derivatives, such as geissoschizine methyl ether.
Reduction: Reduction reactions can modify the functional groups within the geissoschizine molecule.
Substitution: Substitution reactions can introduce new functional groups into the geissoschizine structure.
Common Reagents and Conditions
Common reagents used in the reactions involving geissoschizine include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .
Major Products Formed
Major products formed from the reactions of geissoschizine include various alkaloid derivatives, such as geissoschizine methyl ether and other monoterpenoid indole alkaloids .
Applications De Recherche Scientifique
Chemistry: Geissoschizine serves as a precursor for the synthesis of complex alkaloids and other bioactive compounds.
Biology: It has been used to study the biosynthesis of indole alkaloids and their metabolic pathways.
Industry: The compound is used in the development of pharmaceuticals and other therapeutic agents.
Mécanisme D'action
Geissoschizine exerts its effects through various molecular targets and pathways. It has been shown to inhibit multiple neuronal channels, including voltage-gated sodium, calcium, and potassium channels, as well as ligand-gated nicotinic acetylcholine receptors . This inhibition leads to the suppression of neuronal excitability, which is beneficial in treating conditions like epilepsy.
Comparaison Avec Des Composés Similaires
Geissoschizine is unique among indole alkaloids due to its specific structure and biological activities. Similar compounds include:
- Isocorynoxeine
- Isorhynchophylline
- Hirsuteine
- Hirsutine
- Rhynchophylline
- Corynoxeine
These compounds share structural similarities with geissoschizine but differ in their specific biological activities and therapeutic potentials .
Geissoschizine stands out due to its higher blood-brain barrier permeability and its significant psychotropic effects, making it a valuable compound in neurological research and therapy .
Propriétés
Numéro CAS |
439-66-7 |
|---|---|
Formule moléculaire |
C21H24N2O3 |
Poids moléculaire |
352.4 g/mol |
Nom IUPAC |
methyl 2-[(2R,12bS)-3-ethylidene-2,4,6,7,12,12b-hexahydro-1H-indolo[2,3-a]quinolizin-2-yl]-3-oxopropanoate |
InChI |
InChI=1S/C21H24N2O3/c1-3-13-11-23-9-8-15-14-6-4-5-7-18(14)22-20(15)19(23)10-16(13)17(12-24)21(25)26-2/h3-7,12,16-17,19,22H,8-11H2,1-2H3/t16-,17?,19-/m0/s1 |
Clé InChI |
AUOFTPXWUVYOOQ-VBIIVCKISA-N |
SMILES isomérique |
CC=C1CN2CCC3=C([C@@H]2C[C@@H]1C(C=O)C(=O)OC)NC4=CC=CC=C34 |
SMILES canonique |
CC=C1CN2CCC3=C(C2CC1C(C=O)C(=O)OC)NC4=CC=CC=C34 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3E)-3-(2H-1,3-benzodioxol-5-ylmethylidene)-4-[(3,4,5-trimethoxyphenyl)methyl]oxolan-2-one](/img/structure/B12435904.png)
![(R)-1-Boc-2-[(2-fluoro-phenylamino)-methyl]-pyrrolidine](/img/structure/B12435909.png)
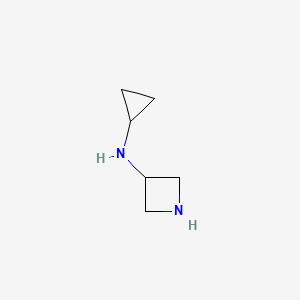
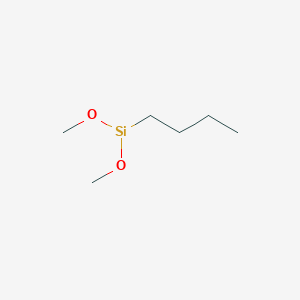
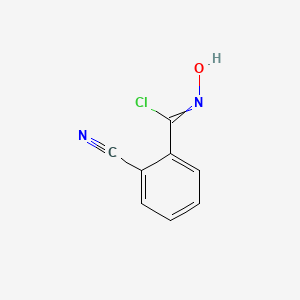
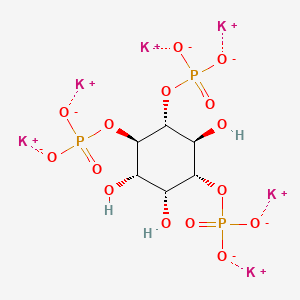

![[benzotriazol-1-yloxy(dimethylamino)methylidene]-dimethylazanium;tetrafluoroboranium](/img/structure/B12435953.png)
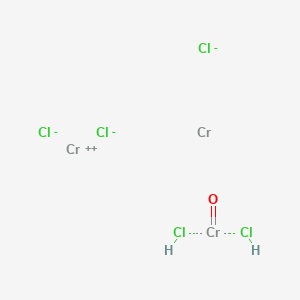
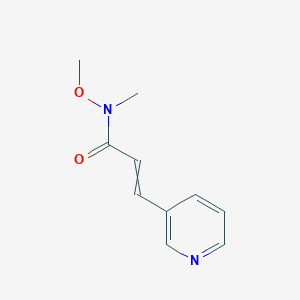
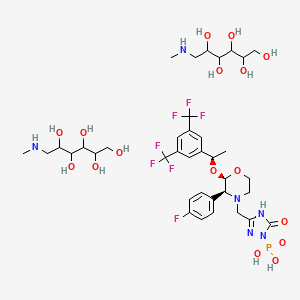
![2-[2-Fluoro-4-(trifluoromethyl)phenyl]ethanamine](/img/structure/B12435969.png)
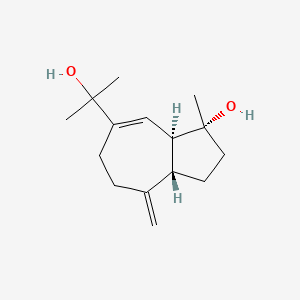
![1-Boc-3-[(4-bromobenzyl-amino)-methyl]-pyrrolidine](/img/structure/B12435978.png)
